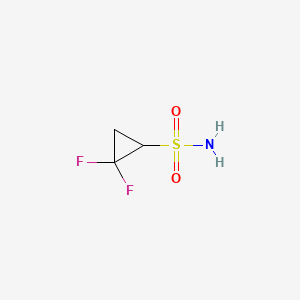
2,2-Difluorocyclopropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclopropane-1-sulfonamide is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2,2-Difluorocyclopropane-1-sulfonamide typically involves the cyclopropanation of suitable precursors followed by sulfonamide formation. One common method involves the reaction of 2,2-difluorocyclopropane derivatives with sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
2,2-Difluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
2,2-Difluorocyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated sulfonamides are explored for their potential as drug candidates due to their enhanced stability and bioavailability.
Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation
Mécanisme D'action
The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activities .
Comparaison Avec Des Composés Similaires
2,2-Difluorocyclopropane-1-sulfonamide can be compared with other fluorinated cyclopropane derivatives, such as 2,2-Difluorocyclopropanecarboxylic acid and 1,1-Difluorocyclopropane derivatives. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the sulfonamide group in this compound makes it unique in its ability to participate in specific biochemical interactions .
Propriétés
Formule moléculaire |
C3H5F2NO2S |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
2,2-difluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C3H5F2NO2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2,(H2,6,7,8) |
Clé InChI |
YGEGJQXMIITZEN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)

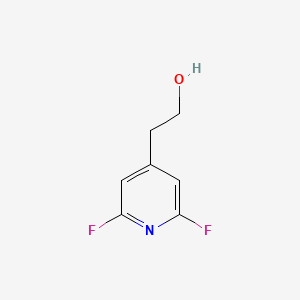
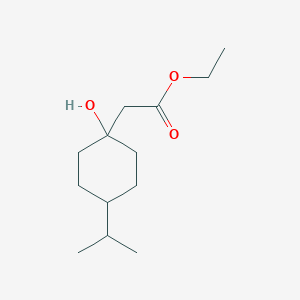
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

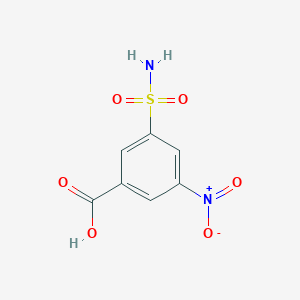
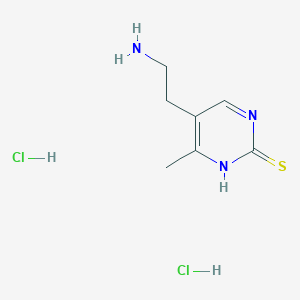
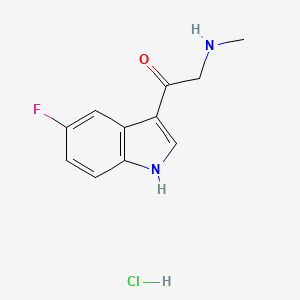
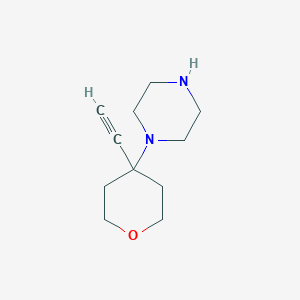
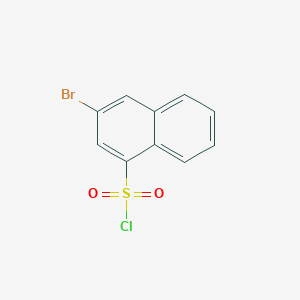
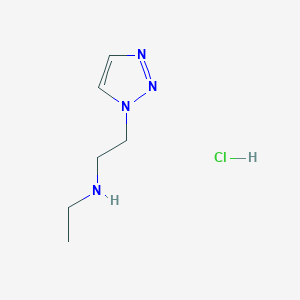
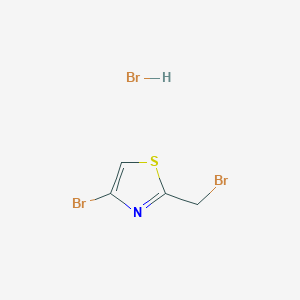
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
